molecular formula C33H28N4O5 B11457652 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11457652
M. Wt: 560.6 g/mol
InChI Key: MOPUHNGGAHEGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, a piperazine ring, and an anthra[1,9-CD]isoxazole core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the anthra[1,9-CD]isoxazole core under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-(4-methoxyanilino)-6H-anthra[1,9-CD]isoxazol-6-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C33H28N4O5

Molecular Weight

560.6 g/mol

IUPAC Name

12-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-10-(4-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C33H28N4O5/c1-39-22-9-7-21(8-10-22)34-25-17-26(31-30-29(25)32(38)23-4-2-3-5-24(23)33(30)42-35-31)37-14-12-36(13-15-37)18-20-6-11-27-28(16-20)41-19-40-27/h2-11,16-17,34H,12-15,18-19H2,1H3

InChI Key

MOPUHNGGAHEGNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCN(CC6)CC7=CC8=C(C=C7)OCO8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.